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The relentless pursuit of targeted therapies in oncology and other disease areas has positioned

protein kinases as pivotal targets for drug development. Aberrant kinase activity is a hallmark of

many pathologies, driving uncontrolled cell proliferation, survival, and migration. Among the

vast chemical space explored for kinase inhibition, the pyrazole scaffold has emerged as a

"privileged structure," a core molecular framework that consistently yields potent and selective

inhibitors.[1][2] This technical guide provides an in-depth exploration of the discovery and

significance of pyrazole-based kinase inhibitors, offering a comprehensive resource for

researchers and drug development professionals. The guide details the mechanism of action,

summarizes key quantitative data, provides experimental protocols for their evaluation, and

visualizes the intricate signaling pathways they modulate.

The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,

possesses a unique combination of properties that make it an ideal scaffold for kinase

inhibitors.[3] Its synthetic accessibility allows for diverse chemical modifications, enabling the

fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] Furthermore, the

pyrazole core can act as a bioisosteric replacement for other functionalities, improving drug-like

properties such as solubility and metabolic stability.[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1292921?utm_src=pdf-interest
https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://www.researchgate.net/figure/The-FGFR-signaling-pathway-a-Schematic-of-the-structure-of-FGF-receptors-and-the_fig1_312542285
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167158/
https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://www.researchgate.net/figure/The-FGFR-signaling-pathway-a-Schematic-of-the-structure-of-FGF-receptors-and-the_fig1_312542285
https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167158/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The importance of this scaffold is underscored by the number of FDA-approved drugs that

incorporate a pyrazole moiety. As of recent reviews, several of the small molecule kinase

inhibitors approved by the US FDA contain a pyrazole ring, including Crizotinib, Ruxolitinib, and

Encorafenib, among others.[1][2] These drugs target a wide array of kinases, including

anaplastic lymphoma kinase (ALK), Janus kinases (JAKs), and BRAF kinase, demonstrating

the versatility of the pyrazole core in targeting different branches of the human kinome.

Key Kinase Targets and Representative Pyrazole-
Based Inhibitors
Pyrazole-based inhibitors have demonstrated remarkable efficacy against a multitude of kinase

families implicated in cancer and inflammatory diseases. The following sections highlight some

of the most significant targets and their corresponding pyrazole-containing inhibitors.

Janus Kinases (JAKs)
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and

inflammatory responses. Dysregulation of this pathway is central to various myeloproliferative

neoplasms and autoimmune disorders.

Ruxolitinib, a potent inhibitor of JAK1 and JAK2, was the first JAK inhibitor to receive FDA

approval for the treatment of myelofibrosis.[1] Its pyrazole core plays a crucial role in its

binding to the ATP-binding pocket of the JAK enzymes.

Anaplastic Lymphoma Kinase (ALK)
Chromosomal rearrangements involving the ALK gene lead to the expression of oncogenic

fusion proteins that drive several cancers, most notably non-small cell lung cancer (NSCLC).

Crizotinib is a first-in-class ALK inhibitor that also targets c-Met and ROS1. This pyrazole-

containing drug has demonstrated significant clinical benefit in patients with ALK-positive

NSCLC.

BRAF Kinase
Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of

the MAPK/ERK signaling pathway, a key driver of melanoma and other cancers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://www.researchgate.net/figure/The-FGFR-signaling-pathway-a-Schematic-of-the-structure-of-FGF-receptors-and-the_fig1_312542285
https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Encorafenib is a potent and selective inhibitor of BRAF V600E.[4][5] Its pyrazole moiety

contributes to its high affinity and prolonged dissociation from the target kinase.[5]

Aurora Kinases
The Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is

common in many cancers, making them attractive therapeutic targets.

Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor with a pyrrolo-pyrazole core

structure.[1][6][7][8]

Barasertib (AZD1152) is a highly selective Aurora B inhibitor.[9][10][11][12][13]

Other Notable Kinase Targets
The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide range

of other important kinases, including:

BCR-ABL:Asciminib is an allosteric inhibitor of the BCR-ABL1 fusion protein, which is

characteristic of chronic myeloid leukemia (CML).[14][15][16][17][18]

Bruton's Tyrosine Kinase (BTK):Pirtobrutinib (LOXO-305) is a highly selective, non-covalent

BTK inhibitor.[19][20][21][22]

KIT and PDGFRA:Avapritinib (BLU-285) is a potent inhibitor of mutant forms of KIT and

PDGFRA found in gastrointestinal stromal tumors (GIST).[2][23][24][25][26]

FGFR:Erdafitinib targets fibroblast growth factor receptors.

RET:Pralsetinib is a selective RET inhibitor.

Quantitative Data Summary
The following tables summarize the in vitro potency (IC50 values) of several key pyrazole-

based kinase inhibitors against their primary targets. This data provides a quantitative basis for

comparing the efficacy of these compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.researchgate.net/figure/Diagram-of-FGFR-signaling-pathways-FGF-FGFR-binding-induces-receptor-dimerization_fig2_396797876
https://pmc.ncbi.nlm.nih.gov/articles/PMC4393358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4393358/
https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://www.researchgate.net/figure/Schematic-diagram-showing-the-main-components-of-the-TGF-b-signaling-pathway-TGF-b_fig1_261841524
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175390/
https://dergipark.org.tr/tr/download/article-file/3897061
https://www.apexbt.com/search/signaling%20pathways%20cell%20cycle%20checkpoint%20aurora%20kinase?amnoroute
https://www.chondrex.com/documents/6034-MTT-Kit.pdf
https://www.shutterstock.com/search/jak-stat-pathway
https://www.researchgate.net/figure/FGF-FGFR-signaling-pathways_fig1_305689974
https://www.researchgate.net/figure/The-structure-of-RET-and-its-signal-pathway-mediation_fig3_221918052
https://www.creative-diagnostics.com/aurora-kinase-signaling-pathway.htm
https://www.researchgate.net/figure/Platelet-derived-growth-factor-PDGF-signaling-pathway-in-vivo-The-PDGFR-family_fig3_360544981
https://www.researchgate.net/figure/Outline-of-RET-signalling-pathways_fig1_51499178
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://bitesizebio.com/24410/five-simple-steps-for-a-successful-mts-assay/
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.protocols.io/view/in-vitro-kinase-assay-cwc3xayn.pdf
https://www.researchgate.net/figure/BCR-ABL-signalling-pathways_fig1_6517125
https://pmc.ncbi.nlm.nih.gov/articles/PMC4009234/
https://www.researchgate.net/figure/The-FGFR-signaling-pathway-a-Schematic-of-the-structure-of-FGF-receptors-and-the_fig1_312542285
https://cdn-links.lww.com/permalink/cm9/a/cm9_2020_10_07_shu_cmj-2020-1489_sdc2.pdf
https://www.cellsignal.com/pathways/mapk-erk-in-growth-and-differentiation
https://www.sinobiological.com/research/signal-transduction/pdgf
https://www.researchgate.net/figure/Schematic-representation-of-the-PDGF-signaling-pathway-The-PDGF-family-comprises-PDGF-A_fig5_373383604
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Target Kinase(s) IC50 (nM) Reference(s)

Ruxolitinib JAK1 3.3 [27][28][29]

JAK2 2.8 [27][28][29]

JAK3 >400 [30]

Crizotinib ALK
20 (cell-free), 24 (cell-

based)
[31][32][33]

c-Met
8 (cell-free), 11 (cell-

based)
[31][32][33]

ROS1 <0.025 (Ki) [31]

Encorafenib BRAF V600E 0.35 [4][34]

Wild-type BRAF 0.47 [4]

CRAF 0.3 [4]

Danusertib Aurora A 13 [1][6][7][8][35]

Aurora B 79 [1][6][7][8][35]

Aurora C 61 [1][6][7][8][35]

ABL 25 [7]

Barasertib Aurora B 0.37 [9][10][11][12][13]

Golidocitinib JAK1 73 [36]

JAK2 >14,700 [36]

JAK3 >30,000 [36]

Pirtobrutinib Wild-type BTK 5.69 [19][20]

Avapritinib KIT D816V 0.27 [2]

PDGFRA D842V 0.24 [2]

Asciminib BCR-ABL1 0.25 (cell-based) [14][16][17][18]

Tozasertib Aurora A 0.6 (Ki) [3][37]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.creative-diagnostics.com/Erk-Signaling-Pathway.htm
https://www.researchgate.net/figure/RET-signaling-pathways-Activation-of-RET-leads-to-autophosphorylation-of-tyrosine_fig2_6814050
https://en.wikipedia.org/wiki/JAK-STAT_signaling_pathway
https://www.creative-diagnostics.com/Erk-Signaling-Pathway.htm
https://www.researchgate.net/figure/RET-signaling-pathways-Activation-of-RET-leads-to-autophosphorylation-of-tyrosine_fig2_6814050
https://en.wikipedia.org/wiki/JAK-STAT_signaling_pathway
https://en.wikipedia.org/wiki/MAPK/ERK_pathway
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.researchgate.net/figure/The-RET-receptor-tyrosine-kinase-signaling-pathway-and-oncogenic-signal-activation-The_fig2_369092432
https://pmc.ncbi.nlm.nih.gov/articles/PMC3282412/
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.researchgate.net/figure/The-RET-receptor-tyrosine-kinase-signaling-pathway-and-oncogenic-signal-activation-The_fig2_369092432
https://pmc.ncbi.nlm.nih.gov/articles/PMC3282412/
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.researchgate.net/figure/Diagram-of-FGFR-signaling-pathways-FGF-FGFR-binding-induces-receptor-dimerization_fig2_396797876
https://pmc.ncbi.nlm.nih.gov/articles/PMC10267471/
https://www.researchgate.net/figure/Diagram-of-FGFR-signaling-pathways-FGF-FGFR-binding-induces-receptor-dimerization_fig2_396797876
https://www.researchgate.net/figure/Diagram-of-FGFR-signaling-pathways-FGF-FGFR-binding-induces-receptor-dimerization_fig2_396797876
https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://www.researchgate.net/figure/Schematic-diagram-showing-the-main-components-of-the-TGF-b-signaling-pathway-TGF-b_fig1_261841524
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175390/
https://dergipark.org.tr/tr/download/article-file/3897061
https://www.researchgate.net/figure/MAPK-ERK-pathway-the-MAPK-ERK-pathway-is-activated-by-a-variety-of-extracellular_fig1_346610475
https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://www.researchgate.net/figure/Schematic-diagram-showing-the-main-components-of-the-TGF-b-signaling-pathway-TGF-b_fig1_261841524
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175390/
https://dergipark.org.tr/tr/download/article-file/3897061
https://www.researchgate.net/figure/MAPK-ERK-pathway-the-MAPK-ERK-pathway-is-activated-by-a-variety-of-extracellular_fig1_346610475
https://www.researchgate.net/figure/Activity-flow-of-PDGFR-signaling-pathways-Activity-flow-diagram-of-broad-PDGFR-signaling_fig1_325861751
https://www.researchgate.net/figure/Schematic-diagram-showing-the-main-components-of-the-TGF-b-signaling-pathway-TGF-b_fig1_261841524
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175390/
https://dergipark.org.tr/tr/download/article-file/3897061
https://www.researchgate.net/figure/MAPK-ERK-pathway-the-MAPK-ERK-pathway-is-activated-by-a-variety-of-extracellular_fig1_346610475
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175390/
https://www.apexbt.com/search/signaling%20pathways%20cell%20cycle%20checkpoint%20aurora%20kinase?amnoroute
https://www.chondrex.com/documents/6034-MTT-Kit.pdf
https://www.shutterstock.com/search/jak-stat-pathway
https://www.researchgate.net/figure/FGF-FGFR-signaling-pathways_fig1_305689974
https://www.researchgate.net/figure/The-structure-of-RET-and-its-signal-pathway-mediation_fig3_221918052
https://www.researchgate.net/figure/Schematic-diagram-of-TGF-b-signaling-pathway-A-Synthesis-of-TGF-b-precursor-and_fig1_358534952
https://www.researchgate.net/figure/Schematic-diagram-of-TGF-b-signaling-pathway-A-Synthesis-of-TGF-b-precursor-and_fig1_358534952
https://www.researchgate.net/figure/Schematic-diagram-of-TGF-b-signaling-pathway-A-Synthesis-of-TGF-b-precursor-and_fig1_358534952
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.protocols.io/view/in-vitro-kinase-assay-cwc3xayn.pdf
https://www.researchgate.net/figure/The-FGFR-signaling-pathway-a-Schematic-of-the-structure-of-FGF-receptors-and-the_fig1_312542285
https://www.researchgate.net/figure/The-FGFR-signaling-pathway-a-Schematic-of-the-structure-of-FGF-receptors-and-the_fig1_312542285
https://www.creative-diagnostics.com/aurora-kinase-signaling-pathway.htm
https://www.researchgate.net/figure/Outline-of-RET-signalling-pathways_fig1_51499178
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://bitesizebio.com/24410/five-simple-steps-for-a-successful-mts-assay/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167158/
https://aacrjournals.org/clincancerres/article/18/4/930/77476/Molecular-Pathways-BCR-ABLBCR-ABL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aurora B 18 (Ki) [3][37]

Aurora C 4.6 (Ki) [3][37]

Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the discovery

and characterization of pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a compound

against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

Recombinant kinase

Kinase substrate (peptide or protein)

ATP

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Test compound (pyrazole-based inhibitor) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical

starting concentration is 10 mM.

Kinase Reaction Setup:
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Add 2.5 µL of 4x test compound dilution to the appropriate wells of the assay plate. For

control wells, add 2.5 µL of DMSO.

Add 5 µL of 2x kinase/substrate mixture to each well.

Initiate the reaction by adding 2.5 µL of 4x ATP solution to each well. The final reaction

volume is 10 µL.

Incubation: Incubate the plate at room temperature for 60 minutes.

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction

and deplete the remaining ATP.

Incubation: Incubate the plate at room temperature for 40 minutes.

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent

converts the generated ADP back to ATP and provides luciferase/luciferin to generate a

luminescent signal.

Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all readings.

Calculate the percentage of kinase inhibition for each compound concentration relative to

the DMSO control (0% inhibition) and a positive control inhibitor or no ATP control (100%

inhibition).

Plot the percent inhibition versus the logarithm of the compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to assess the effect of a pyrazole-based inhibitor on the proliferation of cancer
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cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

Test compound (pyrazole-based inhibitor) dissolved in DMSO

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well clear flat-bottom plates

Spectrophotometer (plate reader)

Procedure:

Cell Seeding:

Harvest and count the cells.

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of the test compound in complete medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compound at various concentrations. Include a vehicle control (DMSO) and a no-cell

control (medium only).

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Addition:

Add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization:

Carefully aspirate the medium from each well without disturbing the formazan crystals.

Add 100 µL of solubilization solution to each well.

Incubate the plate at room temperature for 2-4 hours in the dark, with occasional shaking,

to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Subtract the absorbance of the no-cell control from all other readings.

Calculate the percentage of cell viability for each treatment concentration relative to the

vehicle control (100% viability).

Plot the percent viability versus the logarithm of the compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the

signaling pathways modulated by various pyrazole-based kinase inhibitors.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1292921?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine Kinase
(e.g., EGFR, FGFR) Grb2/SOS Ras

Raf (e.g., BRAF)

Growth Factor

Binds

MEK

Phosphorylates

ERK

Phosphorylates

Nucleus

Transcription Factors
(e.g., c-Myc, AP-1)

Activates

Cell Proliferation
& Survival

Encorafenib

Inhibits

Click to download full resolution via product page

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Encorafenib on BRAF.
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Caption: The role of Aurora kinases in the cell cycle and their inhibition.

Conclusion
The pyrazole scaffold has unequivocally established itself as a cornerstone in the design of

modern kinase inhibitors. Its favorable chemical and physical properties have enabled the

development of a multitude of successful drugs targeting a diverse range of kinases. The

continued exploration of pyrazole chemistry, coupled with a deeper understanding of kinase

biology, promises to yield even more effective and selective therapies in the future. This guide

provides a foundational resource for scientists and researchers dedicated to this exciting and

impactful field of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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